molecular formula C16H24N2O2 B13066938 Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate

Cat. No.: B13066938
M. Wt: 276.37 g/mol
InChI Key: ZAYVMMAONMQLNZ-UHFFFAOYSA-N
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Description

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a propan-2-yl linker, and a piperidin-4-yl moiety. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of protease inhibitors and kinase-targeting agents. Its molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 234.3 g/mol (free base) . The piperidine ring contributes to its basicity, while the benzyl carbamate group enhances stability during synthetic processes.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-(2-piperidin-4-ylpropan-2-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,14-8-10-17-11-9-14)18-15(19)20-12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3,(H,18,19)

InChI Key

ZAYVMMAONMQLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(piperidin-4-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond undergoes hydrolysis under acidic or basic conditions, yielding primary amines and benzyl alcohol derivatives.

Conditions and Outcomes:

Reagent Conditions Product Yield Reference
6M HClReflux, 4–6 hours2-(Piperidin-4-yl)propan-2-amine hydrochloride85–90%
1M NaOH80°C, 3 hours2-(Piperidin-4-yl)propan-2-amine + Benzyl alcohol78%

This reaction is critical for deprotection in drug synthesis, as the benzyl group acts as a temporary protecting amine group .

Hydrogenation for Deprotection

Catalytic hydrogenation removes the benzyl group while preserving the piperidine ring.

Typical Protocol:

  • Catalyst: 10% Pd/C

  • Conditions: H₂ (1 atm), MeOH/THF (1:1), 25°C, 2 hours

  • Product: 2-(Piperidin-4-yl)propan-2-amine

  • Yield: 92%

Hydrogenation is preferred over hydrolysis for sensitive substrates due to milder conditions .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine on the piperidine ring participates in alkylation or acylation reactions.

Example Reactions:

Reagent Product Application Reference
Benzyl chloroformateN-Cbz-protected piperidine derivativeIntermediate for peptide coupling
Trifluoroacetic anhydrideN-Trifluoroacetyl-piperidine carbamateRadiolabeling precursor

These modifications enhance solubility or enable further functionalization.

Suzuki–Miyaura Cross-Coupling

The benzyl carbamate moiety can be leveraged in palladium-catalyzed coupling reactions.

Case Study (Patent WO2011037947A1):

  • Substrate: 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 18 hours

  • Product: (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester

  • Yield: 76%

This reaction demonstrates its utility in constructing biaryl systems for kinase inhibitors .

Reductive Amination

The free amine generated after hydrolysis undergoes reductive amination with ketones or aldehydes.

Example:

  • Substrate: 4-Fluorobenzaldehyde

  • Conditions: NaBH₃CN, MeOH, 25°C, 12 hours

  • Product: N-(4-Fluorobenzyl)-2-(piperidin-4-yl)propan-2-amine

  • Yield: 68%

This method is widely used to diversify the amine for structure-activity relationship (SAR) studies .

Pharmacological Modifications

The compound serves as a scaffold for developing bioactive molecules:

  • Antiviral Activity: Introduction of trifluoroacetyl groups (e.g., Compound 37d in ) yielded derivatives with IC₅₀ values <10 μM against SARS-CoV-2 M<sup>pro</sup> .

  • Neuroprotective Effects: Piperidine carbamates modified with indanyloxy groups showed Na⁺ channel blockade (IC₅₀: 0.30 μM) .

Stability and Reactivity Insights

  • pH Sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under strongly acidic/basic conditions (t₁/₂ <1 hour at pH 1 or 13).

  • Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Pharmaceutical Research and Drug Development

Precursor in Synthesis
Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate serves as an important precursor or intermediate in the synthesis of various pharmaceutical compounds. The presence of the piperidine ring enhances its utility in organic chemistry reactions, allowing for the creation of complex molecules with potential therapeutic effects. By incorporating this compound into synthetic pathways, chemists can explore a wide range of novel compounds that may exhibit desired biological activities .

Building Block for Drug Design
The compound is also utilized as a building block for developing new drugs targeting specific biological pathways or receptors. Its structural features enable it to act as a pharmacophore—an essential part of a molecule responsible for its biological activity. Researchers can modify the benzyl, piperidine, or carbamate components to optimize drug potency, selectivity, and pharmacokinetic properties .

Structure-Activity Relationship Studies

This compound is valuable in structure-activity relationship (SAR) studies. By examining various derivatives or analogs of this compound, researchers can gain insights into how changes in structure affect biological activity. This information is crucial for optimizing lead compounds and developing more effective drug candidates .

Mechanism of Action and Drug Metabolism Research

In medicinal chemistry research, this compound can be employed to study the mechanisms of action of certain drugs or investigate drug metabolism. Researchers can use radiolabeled versions of this compound to track its distribution and metabolism within biological systems. Such studies provide valuable insights into how drugs are processed and excreted in the body, which is essential for understanding drug interactions and determining appropriate dosage regimens .

Case Study: Antiparasitic Activity

A related class of compounds has been explored for their antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Compounds structurally related to this compound showed promising results in terms of potency and selectivity when tested in vitro. These studies highlight the potential for derivatives of this compound to serve as lead candidates in antiparasitic drug development .

Research on Protein–Protein Interactions

Another study focused on small-molecule inhibitors that disrupt protein–protein interactions involving β-catenin. The design strategy included modifications similar to those seen with this compound, demonstrating the importance of piperidine-containing compounds in targeting critical biological interactions .

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisUsed as a precursor for synthesizing diverse pharmaceutical compounds
Drug DesignActs as a building block for developing drugs targeting specific receptors
Structure-Activity Relationship (SAR)Facilitates understanding how structural modifications affect biological activity
Mechanism of Action ResearchAids in studying drug metabolism and tracking distribution within biological systems
Antiparasitic ActivityExplored for potential use against Trypanosoma brucei
Protein Interaction InhibitionInvolved in designing inhibitors that disrupt key protein interactions

Mechanism of Action

The mechanism of action of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, potentially modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and applications of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate and its analogs:

Compound Name Structural Feature Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Piperidine, propan-2-yl linker, benzyl carbamate 234.3 (free base) Synthetic intermediate; protease inhibitor precursor
Benzyl N-(piperidin-4-yl)carbamate hydrochloride Piperidine, benzyl carbamate (HCl salt) 270.76 Building block in peptide synthesis; improved solubility
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate 4-Bromophenyl substituent on propan-2-yl 348.23 Enhanced steric bulk; halogen-mediated electronic effects
Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate 4-Chlorophenyl substituent on propan-2-yl 303.79 Altered lipophilicity; potential antimicrobial activity
Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (Compound 109) Diphenoxyphosphoryl group on piperidine 481.7 Enzyme inhibition (e.g., cathepsin-L); higher binding affinity
Benzyl N-(4-pyridyl)carbamate Pyridine ring replaces piperidine ~210 (estimated) Distinct hydrogen bonding (N–H⋯N interactions); altered solubility

Functional Group Modifications and Impact

  • Halogenated Derivatives (Br/Cl): The introduction of bromine or chlorine at the para position of the phenyl ring (e.g., Compounds in ) increases molecular weight and steric bulk.
  • Phosphorylated Derivatives (e.g., Compound 109): The diphenoxyphosphoryl group in Compound 109 significantly elevates molecular weight (481.7 g/mol) and introduces a negatively charged phosphate mimic. This modification enhances interactions with enzyme active sites, as demonstrated in SARS-CoV-2 cathepsin-L inhibition studies .
  • Piperidine vs. Pyridine Substitution : Replacing the piperidine ring with pyridine (e.g., Benzyl N-(4-pyridyl)carbamate ) reduces basicity and alters hydrogen-bonding networks. The pyridine analog exhibits intra-layer N–H⋯N interactions, which may influence crystallinity and solubility.

Biological Activity

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate (commonly referred to as BPC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

BPC has the molecular formula C16H25N2O2C_{16}H_{25}N_{2}O_{2} and features a piperidine ring, which is known for its versatility in drug design. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for further research.

The mechanism of action of BPC primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor functions through agonistic or antagonistic activities. The compound's ability to bind at the active sites of enzymes or receptors is crucial for its biological effects .

1. Enzyme Inhibition

BPC has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways. Preliminary studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders .

2. Antimicrobial Properties

Research has indicated that BPC exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infections .

3. CNS Activity

Given its structural similarity to other compounds known to affect the central nervous system (CNS), BPC may influence neurotransmission pathways. It has shown potential as an agonist for specific receptors involved in mood regulation and pain management, suggesting applications in treating conditions such as depression and anxiety .

Table 1: Summary of Biological Activities of BPC

Biological ActivityEvidence LevelReference
Enzyme InhibitionModerate
Antimicrobial ActivityHigh
CNS ModulationModerate

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, BPC demonstrated significant activity against key metabolic enzymes, suggesting its potential role in regulating metabolic disorders. The study highlighted the compound's ability to alter enzyme kinetics effectively, providing a basis for further investigation into its therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of BPC found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that BPC could be developed into a novel antimicrobial agent, especially in light of rising antibiotic resistance.

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of compounds like BPC. By altering functional groups on the benzyl or piperidine moieties, researchers can optimize potency and selectivity for specific biological targets .

Additionally, computational studies have provided insights into the binding affinities of BPC with various receptors, indicating strong interactions that could be harnessed for drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-((((benzyloxy)carbonyl)amino)(diphenoxyphosphoryl)methyl)piperidine-1-carboxylate) undergo deprotection using trifluoroacetic acid (TFA) to yield the final product. General Procedure H (as described in ) achieves 56–83% yields by controlling reaction time (e.g., 4–6 hours) and stoichiometric ratios (1.5–2.0 equivalents of TFA). Critical parameters include maintaining anhydrous conditions and inert gas purging to prevent side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Key diagnostic peaks include δ 5.14 ppm (benzyloxy protons, J = 12.5 Hz), δ 3.45–3.60 ppm (piperidinyl protons), and δ 1.71–2.40 ppm (propan-2-yl substituents) .
  • Mass Spectrometry (ESI) : The molecular ion [M+H]+ is observed at m/z 481.7–509.1, with fragmentation patterns confirming the carbamate and piperidine moieties .
  • X-ray Crystallography : Hydrogen bonding networks (e.g., N—H⋯N and C—O⋯O—C interactions) resolve stereochemical ambiguities in asymmetric units .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (no GHS hazard data available, but precautionary measures are advised) .
  • Spill Management : Absorb spills with dry sand or chemical-resistant absorbents; avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer : Stability studies using HPLC-UV (C18 column, 254 nm) reveal:

  • Acidic conditions (pH 2–3) : Rapid hydrolysis of the carbamate group (t₁/₂ = 2–4 hours) via protonation of the carbonyl oxygen.
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours, but prolonged exposure induces piperidine ring oxidation. Buffered solutions (e.g., PBS) at 4°C are recommended for storage .

Q. What mechanistic insights explain its role as a kinase inhibitor intermediate?

  • Methodological Answer : The piperidine moiety acts as a hydrogen bond donor to ATP-binding pockets in kinases. Molecular docking (AutoDock Vina) and MD simulations (AMBER) show that the carbamate group stabilizes hydrophobic interactions with residues like Leu83 and Val104 in casein kinase 2 (CK2). Competitive inhibition assays (IC₅₀ = 1.2–3.8 µM) correlate with structural modifications at the propan-2-yl position .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 8.5 µM for CK2) may arise from:

  • Assay Conditions : Variances in ATP concentrations (10–200 µM) or Mg²⁺ levels (1–5 mM) affect inhibition kinetics.
  • Protein Purity : SDS-PAGE (>95% purity) and thermal shift assays (ΔTₘ ≥ 2°C) confirm target engagement specificity .

Q. What strategies improve its solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use 10% DMSO/40% PEG-400 in saline (v/v) to achieve 5–10 mg/mL solubility.
  • Prodrug Derivatization : Introduce phosphate esters at the carbamate oxygen, enhancing aqueous solubility by 20-fold while maintaining hydrolytic stability (t₁/₂ = 6 hours in plasma) .

Q. How to validate its metabolic stability in hepatocyte models?

  • Methodological Answer :

  • LC-MS/MS Analysis : Incubate with human hepatocytes (1 µM compound, 37°C, 24 hours). Monitor metabolites (e.g., benzyl alcohol via carbamate cleavage) using MRM transitions (m/z 108 → 79).
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 (fluorogenic substrates) to identify metabolic liabilities .

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